molecular formula C8H14O4 B12548159 Hexanoic acid, 6-methoxy-3-oxo-, methyl ester CAS No. 143921-18-0

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester

Katalognummer: B12548159
CAS-Nummer: 143921-18-0
Molekulargewicht: 174.19 g/mol
InChI-Schlüssel: HMDBIECVKGPYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanoic acid, where the 6th carbon is substituted with a methoxy group and the 3rd carbon is substituted with an oxo group. This compound is commonly used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester can be synthesized through the esterification of hexanoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction typically occurs at elevated temperatures, around 130-140°C .

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Various substituted hexanoic acid esters.

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Wirkmechanismus

The mechanism of action of hexanoic acid, 6-methoxy-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then exert their effects through different biochemical pathways, influencing cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Hexanoic acid, 6-methoxy-3-oxo-, methyl ester can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

143921-18-0

Molekularformel

C8H14O4

Molekulargewicht

174.19 g/mol

IUPAC-Name

methyl 6-methoxy-3-oxohexanoate

InChI

InChI=1S/C8H14O4/c1-11-5-3-4-7(9)6-8(10)12-2/h3-6H2,1-2H3

InChI-Schlüssel

HMDBIECVKGPYKI-UHFFFAOYSA-N

Kanonische SMILES

COCCCC(=O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.